molecular formula C15H21BO3S B8669718 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Cat. No.: B8669718
M. Wt: 292.2 g/mol
InChI Key: RMTIIFNBUHEBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boronate ester group and a methylthio substituent

Preparation Methods

The synthesis of 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves several steps:

    Synthetic Routes: The preparation often starts with the formation of the boronate ester group. This can be achieved through the reaction of a phenylboronic acid derivative with a suitable dioxaborolane reagent under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The temperature is maintained at around 60-80°C to ensure optimal yield.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes various chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reactions are often carried out under inert atmosphere conditions to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include biaryl compounds, alcohols, and sulfoxides or sulfones, depending on the specific reaction conditions.

Scientific Research Applications

1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for drug development, especially in the synthesis of pharmacologically active molecules.

    Industry: In the industrial sector, it is utilized in the production of advanced materials, including polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, depending on its specific derivatives. For instance, its boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies.

    Pathways Involved: The compound’s derivatives may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction, contributing to their potential therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone stands out due to its unique combination of functional groups:

    Similar Compounds: Compounds such as 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone and 1-(4-(Methylthio)phenyl)ethanone share structural similarities but lack the combined boronate ester and methylthio functionalities.

    Uniqueness: The presence of both the boronate ester and methylthio groups in a single molecule enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and material science.

Properties

Molecular Formula

C15H21BO3S

Molecular Weight

292.2 g/mol

IUPAC Name

1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C15H21BO3S/c1-10(17)11-7-8-13(20-6)12(9-11)16-18-14(2,3)15(4,5)19-16/h7-9H,1-6H3

InChI Key

RMTIIFNBUHEBSH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C)SC

Origin of Product

United States

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